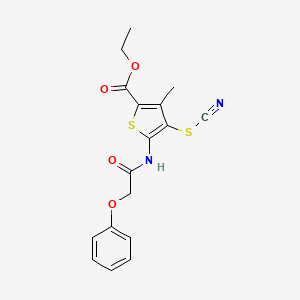

Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a carboxylate ester backbone substituted with methyl, phenoxyacetamido, and thiocyanate groups. Thiophene derivatives are widely studied for their electronic properties, biological activity, and applications in pharmaceuticals and materials science. The presence of electron-withdrawing (thiocyanate) and electron-donating (phenoxyacetamido) substituents on the thiophene ring imparts unique reactivity and functional versatility to this compound .

Properties

IUPAC Name |

ethyl 3-methyl-5-[(2-phenoxyacetyl)amino]-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-3-22-17(21)15-11(2)14(24-10-18)16(25-15)19-13(20)9-23-12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVWGJHJYNBVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Thiophene Core:

- Starting with a thiophene derivative, such as 3-methylthiophene, the core structure is built through electrophilic substitution reactions.

Scientific Research Applications

Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyacetamido group can form hydrogen bonds with active sites, while the thiocyanato group may participate in covalent bonding or redox reactions, altering the function of the target molecule.

Comparison with Similar Compounds

Substituent Analysis

The compound’s structural analogs differ primarily in substituent groups, which influence electronic properties, solubility, and biological activity. Key comparisons include:

Key Observations :

- Thiocyanate vs. Isothiocyanate : The thiocyanate group (-SCN) in the target compound is less reactive than isothiocyanate (-NCS) in ’s analog, impacting nucleophilic substitution pathways .

- Phenoxyacetamido vs. Chloroacetamido: The phenoxy group in the target compound contributes to π-π stacking interactions, whereas chloroacetamido in ’s compound may facilitate cross-linking reactions .

Physical and Chemical Properties

Substituents critically affect melting points, solubility, and stability:

Thermal Stability :

- Acetate and cyano substituents () lower melting points compared to thiocyanate derivatives due to reduced crystallinity .

Biological Activity

Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

- Molecular Formula : C₁₄H₁₅N₃O₂S₂

- Molecular Weight : 317.42 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

This compound exhibits several mechanisms that contribute to its biological activity:

- Cyclooxygenase Inhibition : The compound has been shown to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies indicate IC₅₀ values in the low micromolar range, suggesting potent anti-inflammatory properties .

- Antioxidant Activity : Preliminary studies indicate that this compound may scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : The thiophene moiety in the compound is associated with antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound significantly reduces paw edema in animal models of inflammation. The reduction in paw thickness and weight was statistically significant compared to control groups, indicating its efficacy as an anti-inflammatory agent.

Antinociceptive Effects

The compound has also shown promise in pain management. In behavioral assays, it decreased pain responses in models of acute and chronic pain, suggesting potential applications in analgesic therapies.

Case Studies and Research Findings

Several research studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on COX Selectivity : A study evaluated various phenoxyacetamide derivatives for COX inhibition. Compounds similar to this compound exhibited selective inhibition of COX-2 over COX-1, with IC₅₀ values ranging from 0.06 to 0.09 μM .

- Toxicological Profile : Toxicity assessments showed that the compound had a favorable safety profile, with no significant adverse effects on liver or kidney function at therapeutic doses.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate?

- Methodology : Multi-step synthesis typically involves:

Thiophene core construction via Gewald or analogous reactions, using ethyl acetoacetate derivatives and sulfur-containing precursors.

Functionalization : Sequential introduction of substituents (e.g., phenoxyacetamido via coupling reactions using DMF as solvent and triethylamine as a base ).

Thiocyanate introduction : Reaction with thiophosgene or KSCN under controlled conditions (e.g., reflux in chloroform or acetonitrile ).

- Validation : Monitor reaction progress via TLC and HPLC; confirm purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity and purity of this compound be verified?

- Techniques :

- X-ray crystallography (using SHELX for refinement ) to resolve bond angles and confirm thiocyanate orientation.

- NMR spectroscopy : Key signals include the ethyl ester triplet (~1.3 ppm, CH₃), thiophene proton splitting patterns, and thiocyanate absence of protonation .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (tolerance ≤0.4%) .

Q. What are the critical stability considerations for storage and handling?

- Stability risks :

- Hydrolysis of the ester group in humid conditions; store in anhydrous environments at 2–8°C .

- Thiocyanate group sensitivity to light; use amber vials for long-term storage .

Advanced Research Questions

Q. How do substituent modifications (e.g., phenoxy vs. nitro groups) impact biological activity?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., replacing phenoxy with chlorophenyl or methoxy groups) and assay against targets (e.g., microbial biofilms ).

- Computational docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., Candida albicans biofilm proteins ).

Q. How can contradictory crystallographic and spectroscopic data be resolved?

- Approach :

Validate crystallography : Re-refine data using SHELXL ; check for twinning or disorder in thiocyanate orientation.

Cross-validate with NMR : Compare experimental NOESY correlations with crystallographic distances to detect conformational flexibility .

- Case example : Discrepancies in torsion angles resolved via graph-set analysis of hydrogen-bonding networks .

Q. What computational strategies predict intermolecular interactions in solid-state structures?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.